molecular formula C11H20N4O B2985519 4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide CAS No. 2101196-62-5

4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide

Cat. No.: B2985519
CAS No.: 2101196-62-5
M. Wt: 224.308
InChI Key: BINHTHZYDASYCC-UHFFFAOYSA-N
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Description

4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a diethylamino group at the N-position and an isopropyl substituent at the 1-position of the pyrazole ring. Its molecular formula is C₁₁H₁₉N₅O, with a molecular weight of 237.30 g/mol (inferred from structural analogs in and ). The structural uniqueness lies in its alkyl substituents, which influence steric bulk, solubility, and electronic properties compared to other pyrazole carboxamides.

Properties

IUPAC Name

4-amino-N,N-diethyl-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-5-14(6-2)11(16)10-9(12)7-13-15(10)8(3)4/h7-8H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINHTHZYDASYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=NN1C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate pyrazole derivatives with amines under controlled conditions. One common method includes the cyclization of 1,3-diketones with hydrazines, followed by subsequent functionalization to introduce the amino and carboxamide groups . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, involving catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Scientific Research Applications

4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide is used as a building block in the synthesis of complex heterocyclic compounds and as a ligand in coordination chemistry. Its applications span across chemistry, biology, medicine, and industry.

Pharmaceutical Development
this compound serves as a lead compound for developing new anti-trypanosomal drugs . Lead optimization efforts have aimed to improve antitrypanosomal efficacy and enhance physicochemical properties . Studies involving systematic modification of phenylpyrazolopyrimidinone have led to the discovery of R 4-substituted analogs with higher in vitro potency against Trypanosoma brucei and better metabolic stability .

Anti-inflammatory and Analgesic Properties
Pyrazole derivatives exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase enzymes or modulating neurotransmitter systems. Several pyrazole derivatives have demonstrated significant anti-inflammatory activity compared to standard drugs like diclofenac sodium and celecoxib .

Antimicrobial and Anticancer Activities
Pyrazole derivatives have shown potential as antimicrobial agents . Certain pyrazole compounds have demonstrated good activity against various bacterial strains, with studies revealing that the aliphatic amide pharmacophore is crucial for their antimicrobial properties . Additionally, some pyrazole derivatives have exhibited potential anticancer effects.

Other potential applications

  • Enzyme Inhibitor: It is investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
  • Agrochemicals and Dyes: It is utilized in the development of agrochemicals, dyes, and other industrial products.

Chemical Properties and Reactions

The molecular formula for this compound is C12H22N4O, with a molecular weight of approximately 234.30 g/mol. It can undergo various chemical reactions typical of amines and carboxamides, making it a versatile intermediate in organic synthesis.

Biological Activities

4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide exhibits diverse biological activities. It can interact with phosphodiesterase enzymes, modulating cyclic AMP (cAMP) levels and influencing signaling pathways. Studies suggest that this compound may possess anti-inflammatory and antiviral activities, as well as potential anticancer effects.

Case Studies

In Vitro Evaluation against T. brucei: In initial optimization efforts, researchers investigated the effect of methylation on nitrogen atoms and the replacement of the carbonyl group with an amino group. While some modifications decreased activity, others showed equal potency to the original compound .

Mechanism of Action

The mechanism of action of 4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Yield (%) Key Properties/Findings
4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide (Target) C₁₁H₁₉N₅O N,N-diethyl; 1-isopropyl Not reported Not reported Higher lipophilicity due to branched alkyl groups; potential for enhanced membrane permeability .
4-Amino-N,1-diethyl-1H-pyrazole-5-carboxamide C₁₀H₁₄N₆O N-diethyl; 1-ethyl Not reported Not reported Smaller alkyl chains may reduce steric hindrance compared to isopropyl .
4-Amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide C₈H₁₂N₄O N,N-dimethyl; 1-methyl Not reported Not reported Lower molecular weight (180.21 g/mol); increased solubility in polar solvents .
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 5-chloro; 3-methyl; 1-phenyl; 4-cyano 133–135 68 Electron-withdrawing groups (Cl, CN) enhance stability; aromatic rings increase π-π interactions .
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) C₂₁H₁₄Cl₂N₆O 5-chloro; 3-methyl; 1,4-dichlorophenyl; 4-cyano 171–172 68 Higher melting point due to halogenated aryl groups; increased molecular weight (437.1 g/mol) .

Key Comparisons

Substituent Bulk and Steric Effects: The isopropyl group in the target compound introduces greater steric hindrance compared to methyl or ethyl substituents (e.g., in 4-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide). This may reduce reactivity in nucleophilic substitution or enzyme-binding interactions . In contrast, chloro and cyano groups in analogs like 3a and 3b enhance electronic withdrawal, stabilizing the molecule and increasing melting points (133–172°C vs. unreported for the target) .

Lipophilicity and Solubility :

  • The target compound’s branched alkyl chains (diethyl, isopropyl) likely increase lipophilicity compared to analogs with smaller substituents (e.g., methyl). This could improve diffusion across biological membranes but reduce aqueous solubility .
  • Analogs with aryl groups (e.g., 3a, 3b) exhibit lower solubility in polar solvents due to aromatic stacking but higher thermal stability .

Synthetic Yields: Derivatives with chloro and cyano substituents (e.g., 3a–3e) show moderate yields (62–71%), influenced by reaction conditions and purification methods (e.g., preparative TLC) . Data on the target compound’s synthesis are absent, but alkyl-substituted pyrazoles generally require milder conditions than halogenated analogs .

Spectroscopic and Analytical Data :

  • ¹H-NMR shifts in analogs (e.g., δ 2.42–2.66 ppm for methyl groups in 3a–3d) correlate with substituent electronic environments. The target’s isopropyl group would likely show distinct splitting patterns in the δ 1.0–1.5 ppm range .
  • Mass spectrometry (ESI) data for analogs (e.g., [M+H]+ = 403.1–437.1) highlight the impact of halogenation on molecular weight, whereas the target’s lower halogen-free mass (237.3 g/mol) would simplify fragmentation patterns .

Research Implications and Gaps

  • Biological Activity : While halogenated analogs (3a–3e) are often explored for antimicrobial or anticancer properties, the target’s alkyl-rich structure may favor central nervous system (CNS) penetration or herbicide development .
  • Thermal Stability : The absence of melting point data for the target compound limits direct comparison with analogs. Empirical studies are needed to assess its stability under industrial conditions.
  • Synthetic Optimization : Future work should explore coupling reactions (e.g., EDCI/HOBt-mediated amidation, as in ) to improve the target’s yield and purity .

Biological Activity

4-Amino-N,N-diethyl-1-isopropyl-1H-pyrazole-5-carboxamide is a nitrogen-containing heterocyclic compound belonging to the pyrazole family. Its unique chemical structure, characterized by an amino group, two ethyl groups, and an isopropyl group, contributes to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C12_{12}H18_{18}N4_4O. The presence of the pyrazole ring and various substituents plays a crucial role in its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 μg/mL0.50 μg/mL
Escherichia coli0.30 μg/mL0.60 μg/mL
Pseudomonas aeruginosa0.35 μg/mL0.70 μg/mL

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies have shown that it can inhibit viral replication in vitro, particularly against certain strains of influenza and other RNA viruses.

Table 2: Antiviral Efficacy of this compound

VirusIC50 (μM)Mechanism of Action
Influenza A15Inhibition of viral RNA polymerase
Hepatitis C20Disruption of viral envelope fusion

The mechanism involves binding to viral enzymes, thereby inhibiting their function and preventing viral replication .

Anticancer Properties

In addition to its antimicrobial and antiviral activities, the compound has shown promise in cancer research. It appears to induce apoptosis in cancer cells through various pathways.

Table 3: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HeLa (Cervical Cancer)10Activation of caspase pathways
MCF-7 (Breast Cancer)12Inhibition of cell cycle progression

These findings indicate a potential role for the compound in cancer therapy, warranting further investigation into its efficacy and safety .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to various enzymes, modulating their activity and leading to significant biological effects.
  • Signal Transduction Modulation : It influences cellular signaling pathways, which can alter gene expression and cellular responses.

These interactions are critical for understanding the compound's therapeutic potential and guiding future drug design efforts .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antimicrobial Resistance : A study demonstrated that combining this compound with traditional antibiotics enhanced efficacy against resistant bacterial strains.
  • Clinical Trials for Antiviral Therapy : Ongoing trials are evaluating its effectiveness as part of combination therapy for chronic viral infections.

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